Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-
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Overview
Description
Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- is a versatile chemical compound with a unique structure that includes a glycine backbone and a 4-chlorophenylthioethyl group. This compound is used in various scientific research fields due to its distinctive properties, making it valuable in studies ranging from medicinal chemistry to material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- typically involves the reaction of glycine with 2-chloroethyl 4-chlorophenyl sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-[2-[(4-bromophenyl)thio]ethyl]-
- Glycine, N-[2-[(4-fluorophenyl)thio]ethyl]-
- Glycine, N-[2-[(4-methylphenyl)thio]ethyl]-
Uniqueness
Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- is unique due to the presence of the 4-chlorophenylthioethyl group, which imparts specific chemical and biological properties. This uniqueness makes it particularly valuable in research applications where selective inhibition of enzymes or specific interactions with biological targets are required .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-8-1-3-9(4-2-8)15-6-5-12-7-10(13)14/h1-4,12H,5-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVXVAPJICBEFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437250 |
Source
|
Record name | Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53492-40-3 |
Source
|
Record name | Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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